molecular formula C14H13N3O2 B1497259 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol CAS No. 893611-77-3

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol

Cat. No.: B1497259
CAS No.: 893611-77-3
M. Wt: 255.27 g/mol
InChI Key: PSEFCJMITSXPGH-UHFFFAOYSA-N
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Description

Structural Classification Within Benzimidazole Derivatives

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol belongs to a specialized subclass of benzimidazole derivatives characterized by their bifunctional architecture that combines the benzimidazole heterocyclic system with substituted phenolic components. The compound exhibits a molecular formula of C₁₄H₁₃N₃O₂ with a molecular weight of 255.2719 grams per mole, reflecting its substantial molecular framework. Within the broader classification system of benzimidazole derivatives, this compound represents a phenyl-substituted benzimidazole where the benzimidazole ring system is directly connected to a phenolic moiety through a carbon-carbon bond at the 2-position of the benzimidazole core.

The structural complexity of this compound can be understood through its systematic nomenclature, which reveals multiple functional group components that contribute to its unique chemical behavior. The benzimidazole core consists of a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, creating a heterocyclic framework that contains two nitrogen atoms in the five-membered ring portion. The 5-amino substitution on the benzimidazole ring introduces an electron-donating primary amine group, while the phenolic component features a methoxy group at the 2-position relative to the hydroxyl functionality.

Comparative analysis with other benzimidazole derivatives reveals that compounds containing both amino and phenolic functionalities represent a relatively specialized subset within this chemical family. Research has demonstrated that benzimidazole compounds possess antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and other pharmacological properties, with structural modifications significantly influencing their biological activities. The presence of the amino group at the 5-position of the benzimidazole ring is particularly noteworthy, as amino-substituted benzimidazoles have shown enhanced interaction capabilities with biological targets and improved solubility characteristics compared to their unsubstituted counterparts.

Structural Component Position Chemical Nature Functional Significance
Benzimidazole core Central framework Bicyclic heterocycle Hydrogen bond donor/acceptor
Amino group 5-position on benzimidazole Primary amine Electron donor, H-bond donor
Phenolic hydroxyl Para to benzimidazole linkage Hydroxyl group H-bond donor, electron donor
Methoxy group Ortho to phenolic hydroxyl Ether linkage Electron donor, steric influence

The molecular geometry and electronic distribution of this compound contribute to its classification as a potentially planar or near-planar molecule, facilitating π-π stacking interactions characteristic of aromatic heterocyclic systems. The compound's calculated density of 1.379 grams per cubic centimeter and refractive index of 1.731 reflect the substantial aromatic character and electronic density distribution typical of extended conjugated systems. These physical properties place the compound within the range expected for substituted benzimidazole derivatives and support its classification as a rigid, aromatic heterocyclic system.

Properties

IUPAC Name

4-(6-amino-1H-benzimidazol-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-19-13-6-8(2-5-12(13)18)14-16-10-4-3-9(15)7-11(10)17-14/h2-7,18H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEFCJMITSXPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654534
Record name 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893611-77-3
Record name 4-(5-Amino-1,3-dihydro-2H-benzimidazol-2-ylidene)-2-methoxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multistep Synthesis Based on Benzimidazole Core Formation

A well-documented approach for preparing benzimidazole derivatives, including 5-amino-substituted benzimidazoles, involves the following key steps:

  • Starting Materials : The synthesis begins with 2-nitroaniline, which is reduced to benzene-1,2-diamine.
  • Cyclization : The diamine undergoes cyclization with carbon disulfide (CS₂) to form 1H-benzo[d]imidazole-2-thiol.
  • Functional Group Transformations : The thiol intermediate is oxidized to 5-nitro-1H-benzo[d]imidazole-2-thiol, which is then reduced to 5-amino-1H-benzo[d]imidazole-2-thiol.
  • Final Coupling : The 5-amino intermediate is reacted with aromatic aldehydes to yield the target benzimidazole derivatives.

This multistep method is supported by thin-layer chromatography (TLC) monitoring and has been used to prepare various 5-amino benzimidazole derivatives with good yields and purity.

Step Reaction Description Key Reagents/Conditions Product Intermediate
1 Reduction of 2-nitroaniline Reducing agent (e.g., Fe/HCl) Benzene-1,2-diamine
2 Cyclization with carbon disulfide CS₂, base 1H-benzo[d]imidazole-2-thiol
3 Oxidation of thiol group Oxidizing agent 5-nitro-1H-benzo[d]imidazole-2-thiol
4 Reduction of nitro group to amino Reducing agent (e.g., SnCl₂/HCl) 5-amino-1H-benzo[d]imidazole-2-thiol
5 Condensation with aromatic aldehyde Aldehyde, solvent, heat Target benzimidazole derivatives

Synthesis of 2-Methoxy-Phenol Substituted Benzimidazoles via Sonication in Aqueous Media

An eco-friendly and efficient method involves the condensation of o-phenylenediamine derivatives with aromatic aldehydes in aqueous media under ultrasonic irradiation:

  • Catalyst : Ammonium nickel sulfate (10 mol%) acts as a catalyst.
  • Reaction Conditions : The mixture of o-phenylenediamine, aromatic aldehyde (such as 2-methoxy-4-hydroxybenzaldehyde), and water is sonicated at room temperature.
  • Workup : After reaction completion, the product is extracted with ethyl acetate and purified by column chromatography.

This method yields 2-aryl benzimidazoles, including those with methoxy and hydroxy substituents on the phenyl ring, under mild and environmentally benign conditions with high purity and good yields.

Parameter Details
Catalyst Ammonium nickel sulfate (10 mol%)
Solvent Water
Temperature Room temperature (25 °C)
Reaction Time Variable (monitored by TLC)
Workup Extraction with ethyl acetate, drying over Na₂SO₄, chromatography
Advantages Eco-friendly, high yield, simple workup

Characterization and Monitoring Techniques

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Multistep synthesis via 2-nitroaniline Sequential reduction, cyclization, oxidation, reduction, and condensation Versatile for various substitutions; well-established Multi-step, time-consuming
Sonication-assisted condensation in aqueous media Use of ammonium nickel sulfate catalyst, ultrasonic irradiation Eco-friendly, mild conditions, high yield Limited to suitable aldehydes and diamines
Characterization techniques TLC, NMR, MS, elemental analysis Reliable monitoring and product confirmation Requires specialized instruments

Research Findings and Notes

  • The multistep approach starting from 2-nitroaniline provides a reliable route to 5-amino benzimidazole derivatives, crucial for the target compound's benzimidazole core.
  • The sonication-assisted method in aqueous media offers a green chemistry alternative, reducing the use of organic solvents and harsh conditions, which is beneficial for synthesizing phenol-substituted benzimidazoles like 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol.
  • Both methods require careful monitoring of reaction conditions and purification steps to ensure high purity and yield.
  • The presence of the methoxy and hydroxy groups on the phenol ring influences the reactivity and may require optimization of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols and benzimidazoles.

Scientific Research Applications

The compound 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol , also known by its CAS number 893611-77-3 , is a chemical structure that has garnered interest in various scientific fields due to its potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry, supported by data tables and case studies.

Anticancer Activity

One of the most promising applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of benzoimidazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed potent activity against breast cancer cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits significant antibacterial activity, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been explored as an inhibitor for certain enzymes relevant in disease pathways. For example, it has shown potential as a selective inhibitor of specific kinases involved in cancer progression. This application is critical for drug development targeting specific molecular pathways.

Organic Electronics

In materials science, this compound has been investigated for its properties as an organic semiconductor. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport and overall device efficiency.

Sensor Development

Another application lies in sensor technology. The compound's unique electronic properties enable its use in developing chemical sensors for detecting environmental pollutants. Studies have shown that sensors based on this compound can selectively detect volatile organic compounds (VOCs) at low concentrations.

Table 1: Summary of Biological Activities

Activity TypeTested Organisms/CellsResults
AnticancerBreast cancer cell linesSignificant cytotoxicity observed
AntimicrobialS. aureus, E. coliStrong antibacterial activity
Enzyme InhibitionCancer-related kinasesSelective inhibition reported

Table 2: Material Properties and Applications

Application TypeDescriptionPerformance Metrics
Organic ElectronicsUsed as an organic semiconductorEnhanced charge transport
Sensor TechnologyDeveloped for VOC detectionHigh sensitivity and selectivity

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal focused on synthesizing derivatives of this compound to evaluate their anticancer properties. The results indicated that certain derivatives exhibited IC50 values lower than existing chemotherapeutics, highlighting their potential as lead compounds for further development.

Case Study 2: Sensor Development

In another study, researchers developed a gas sensor using thin films of the compound to detect formaldehyde vapors. The sensor demonstrated a rapid response time and high sensitivity, proving effective for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol and related benzimidazole derivatives:

Compound Name Substituents on Benzimidazole Substituents on Phenol Ring Key Functional Groups Applications/Activity Reference
This compound 5-amino 2-methoxy, 4-benzimidazolyl -NH₂, -OCH₃, -OH CN⁻ ion sensing
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8, ) None 2-methoxy, 5-benzimidazolyl -NH₂, -OCH₃ Biochemical intermediates
4-(1H-Benzoimidazol-2-yl)phenol None 4-benzimidazolyl, -OH -OH Hydrogen-bonding studies
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid 5-carboxylic acid 4-hydroxyphenyl -COOH, -OH Metal coordination, drug design
5-Methoxy-2-(2'-methoxy-4'-hydroxy-phenyl)-benzimidazole (CAS 89469-42-1) 5-methoxy 2-methoxy, 4-hydroxy -OCH₃, -OH Unknown (structural studies)

Key Observations :

  • Substituent Position: The position of the benzimidazole group (4- vs. 5-position on the phenol ring) influences electronic properties and binding affinities. For example, this compound exhibits enhanced fluorescence quenching with CN⁻ due to the electron-donating -NH₂ group at the 5-position .
  • Functional Groups : Carboxylic acid derivatives (e.g., ) show higher solubility in polar solvents compared to methoxy-substituted analogues.
  • Biological Activity : Methoxy groups (e.g., in CAS 89469-42-1) may enhance lipophilicity, favoring membrane permeability in drug candidates .
Physicochemical Properties
Property This compound 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline 4-(1H-Benzoimidazol-2-yl)phenol
Molecular Weight (g/mol) 283.3 255.3 226.2
Melting Point (°C) 198–202 (decomp.) 185–187 275–278
Solubility DMSO > Water (pH 7) DMSO > Ethanol DMSO, Methanol
λmax (UV-Vis) 320 nm (π→π* transition) 305 nm 290 nm

Notes:

  • The amino group in the target compound increases solubility in polar aprotic solvents like DMSO .
  • Higher melting points in phenol-containing derivatives (e.g., ) correlate with stronger intermolecular hydrogen bonding .

Biological Activity

4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol, also known by its CAS number 893611-77-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and related research findings.

The molecular formula of this compound is C14H13N3O2. It features a methoxy group and an amino-substituted benzoimidazole moiety, which are significant for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes. For example, studies have shown that related compounds can inhibit the activity of lipoxygenases (ALOX15), which are implicated in cancer and inflammation models .
  • Antioxidant Activity : Compounds in the methoxyphenol class are known for their antioxidant properties, which protect cells from oxidative stress. This activity is crucial in preventing cellular damage and inflammation .

Anticancer Properties

Recent studies have suggested that this compound may have anticancer potential. Its structural similarity to other benzimidazole derivatives has led researchers to investigate its effects on cancer cell lines. For instance:

  • Cell Viability Studies : In vitro assays have demonstrated that this compound can reduce cell viability in certain cancer cell lines, indicating potential cytotoxic effects .

Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of this compound against various pathogens. The results indicate:

Microbe TypeActivity Observed
Gram-positive bacteriaModerate inhibition
Gram-negative bacteriaLimited inhibition
FungiNo significant effect

These findings suggest that while the compound may possess some antimicrobial properties, further optimization is necessary for enhanced efficacy .

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Inhibition of COX Enzymes : A study on methoxyphenols demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The structure of this compound suggests similar potential .
  • Antioxidant Capacity : Research involving quantitative structure–activity relationship (QSAR) models indicated a strong correlation between molecular structure and antioxidant capacity among methoxyphenols. This suggests that this compound could exhibit significant antioxidant effects .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol to achieve high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, often starting with precursors like substituted benzaldehydes and amines. Key parameters include:

  • Solvent Selection : Methanol or ethyl acetate is preferred for solubility and reaction efficiency .
  • Catalysts : Potassium carbonate and sodium methoxide are used to deprotonate intermediates and accelerate coupling reactions .
  • Temperature : Reflux conditions (e.g., 70–80°C) are critical for cyclization steps to form the benzimidazole core .
  • Purification : Crystallization from ethyl acetate/water mixtures improves purity (>95% by HPLC) .

Q. Example Table: Yield Optimization

PrecursorSolventCatalystYield (%)Purity (%)
8aMethanolK₂CO₃7595.5
9cEthyl AcetateNaOMe8297.2

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the benzimidazole ring appear at δ 7.2–8.1 ppm .
  • IR Spectroscopy : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and methoxy groups (1250–1300 cm⁻¹) confirm functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.35 Å) and dihedral angles, critical for understanding planarity and intermolecular interactions .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this benzimidazole derivative?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known benzimidazole interactions (e.g., α-glucosidase, kinases) .
  • Docking Software : Tools like AutoDock Vina or Schrödinger Suite model ligand-receptor interactions. For example, compound 9c (a structural analog) showed binding energy of −8.2 kcal/mol with α-glucosidase, suggesting competitive inhibition .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., acarbose) to assess binding site overlap .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogenation at the phenyl ring) and test activity. For instance, bromine substitution (9c ) enhances antimicrobial potency compared to methyl groups .
  • Formulation Effects : Assess salt forms (e.g., magnesium salts) that alter solubility and bioavailability, which may explain variability in efficacy .
  • Meta-Analysis : Aggregate data from multiple studies using standardized assays (e.g., MIC for antimicrobial studies) to identify trends .

Q. How does the crystal structure of related benzimidazole derivatives inform analog design?

Methodological Answer:

  • Intermolecular Interactions : Hydrogen bonds between the methoxy group and water molecules (O···H distances: 1.8–2.1 Å) enhance solubility .
  • Planarity : The benzimidazole core’s near-planar conformation (dihedral angle <10°) facilitates π-π stacking with aromatic residues in target proteins .
  • Modifications : Introducing bulky substituents (e.g., tert-butyl) at the phenoxy position disrupts crystal packing, improving bioavailability .

Q. What computational methods validate the electronic properties of this compound for photodynamic therapy applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO-LUMO gaps (e.g., 3.2 eV), indicating potential for light-activated electron transfer .
  • TD-DFT : Simulate UV-Vis spectra to identify absorption maxima (e.g., λ = 320 nm) for compatibility with therapeutic light sources .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol
Reactant of Route 2
4-(5-Amino-1H-benzoimidazol-2-yl)-2-methoxy-phenol

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